REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[N:5]=[C:4]([NH2:16])[N:3]=1.[NH2:17][C:18]1[N:22]([CH3:23])[N:21]=[C:20]([CH2:24][CH2:25][CH3:26])[C:19]=1[C:27]([NH2:29])=[O:28]>>[NH2:16][C:4]1[N:3]=[C:2]([NH:17][C:18]2[N:22]([CH3:23])[N:21]=[C:20]([CH2:24][CH2:25][CH3:26])[C:19]=2[C:27]([NH2:29])=[O:28])[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[N:5]=1.[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([S:14][CH3:15])=[CH:12][CH:13]=2)[N:5]=[C:4]([NH2:16])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)SC)N
|
Name
|
5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C)CCC)C(=O)N
|
Name
|
4-methylsulfanylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)NC1=C(C(=NN1C)CCC)C(=O)N)C1=CC=C(C=C1)SC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)SC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |